molecular formula C16H21N5O2S B4899544 N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide

Cat. No. B4899544
M. Wt: 347.4 g/mol
InChI Key: JQKYRFUMKAKVOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide, also known as JNJ-31020028, is a small molecule inhibitor that has been widely used in scientific research. This compound was first developed by Janssen Pharmaceutica and has shown promising results in various studies.

Mechanism of Action

The mechanism of action of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide involves the inhibition of the GSK-3β enzyme. GSK-3β is a serine/threonine kinase that is involved in various cellular processes, such as glycogen metabolism, cell cycle regulation, and gene expression. Dysregulation of GSK-3β has been implicated in the pathogenesis of various diseases, including neurological disorders and cancer. This compound binds to the ATP-binding site of GSK-3β and inhibits its activity, leading to downstream effects on various cellular pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied. Inhibition of GSK-3β by this compound has been shown to have various effects on cellular processes, such as increased glycogen synthesis, decreased tau phosphorylation, and increased β-catenin stabilization. In addition, this compound has also been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide in lab experiments include its high potency and specificity for GSK-3β inhibition, as well as its ability to cross the blood-brain barrier. However, some limitations of using this compound include its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the use of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide in scientific research. One potential direction is the development of more potent and selective GSK-3β inhibitors based on the structure of this compound. Another direction is the exploration of the therapeutic potential of this compound in various diseases, such as cancer and diabetes. In addition, further studies are needed to better understand the mechanism of action of this compound and its downstream effects on cellular pathways.

Synthesis Methods

The synthesis of N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide is a multi-step process that involves the reaction of various reagents. The synthesis starts with the reaction of 2-chloro-3-pyridinecarbaldehyde with 4-(2-pyridinyl)piperazine in the presence of potassium carbonate in DMF. The resulting product is then treated with methyl methanesulfonate to obtain the final product. The purity of the product is confirmed using HPLC and NMR spectroscopy.

Scientific Research Applications

N-({2-[4-(2-pyridinyl)-1-piperazinyl]-3-pyridinyl}methyl)methanesulfonamide has been extensively used in scientific research. It has shown promising results in various studies related to neurological disorders, such as Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to inhibit the activity of the glycogen synthase kinase-3β (GSK-3β) enzyme, which is implicated in the pathogenesis of these disorders. In addition, this compound has also been used in studies related to cancer, inflammation, and diabetes.

properties

IUPAC Name

N-[[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O2S/c1-24(22,23)19-13-14-5-4-8-18-16(14)21-11-9-20(10-12-21)15-6-2-3-7-17-15/h2-8,19H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKYRFUMKAKVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NCC1=C(N=CC=C1)N2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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